1-Propanone,3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)-,hydrochloride (1:1)
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Overview
Description
1-Propanone,3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)-,hydrochloride (1:1) is a complex organic compound that features a piperazine ring substituted with a 2-methoxyphenyl group and a propanone moiety substituted with a 3,4,5-trimethoxyphenyl group
Preparation Methods
The synthesis of 1-Propanone,3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)-,hydrochloride (1:1) typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with 2-Methoxyphenyl Group: The piperazine ring is then reacted with 2-methoxyphenyl isocyanate to introduce the 2-methoxyphenyl group.
Formation of the Propanone Moiety: The final step involves the reaction of the substituted piperazine with 3,4,5-trimethoxybenzaldehyde under acidic conditions to form the propanone moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Propanone,3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)-,hydrochloride (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Propanone,3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)-,hydrochloride (1:1) has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including potential therapeutic agents.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It may be utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Propanone,3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)-,hydrochloride (1:1) involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3-(4-(2-Meth
Properties
CAS No. |
22662-31-3 |
---|---|
Molecular Formula |
C23H31ClN2O5 |
Molecular Weight |
451 g/mol |
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C23H30N2O5.ClH/c1-27-20-8-6-5-7-18(20)25-13-11-24(12-14-25)10-9-19(26)17-15-21(28-2)23(30-4)22(16-17)29-3;/h5-8,15-16H,9-14H2,1-4H3;1H |
InChI Key |
BGQNFWUDZLFDKF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl |
Key on ui other cas no. |
22662-31-3 |
Related CAS |
16785-23-2 (hydrobromide) |
Synonyms |
N'-(beta-3,4,5-trimethoxybenzoyl)ethyl-N(4)-(o-methoxyphenyl)piperazine R 1230 R-1230 R-1230 hydrobromide |
Origin of Product |
United States |
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